3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a variety of functional groups, including a piperazine ring, a sulfonyl group, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group, resulting in 4-(3-chlorophenyl)piperazin-1-yl sulfonyl chloride.
Pyrazole Formation: The next step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Carboxamide Formation: The final step involves the coupling of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield primary or secondary amines.
Substitution: Substitution reactions on the aromatic rings can introduce various functional groups, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as receptors or enzymes.
Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with serotonin receptors, suggesting that the compound may have activity as a serotonergic antagonist. The sulfonyl and carboxamide groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also features a piperazine ring and a chlorophenyl group but differs in its overall structure and functional groups.
4-(3-chlorophenyl)-1-(2-hydroxy-3,3-diphenylpropyl)piperazin-1-ium chloride: Another compound with a similar piperazine and chlorophenyl structure but with different substituents.
Uniqueness
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct pharmacological properties. The presence of the sulfonyl group, in particular, may enhance its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S2/c1-25-15-19(20(28)23-8-7-18-6-3-13-31-18)21(24-25)32(29,30)27-11-9-26(10-12-27)17-5-2-4-16(22)14-17/h2-6,13-15H,7-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMZIYQUIIEMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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